molecular formula C25H22BrClN2O5 B5070865 7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B5070865
M. Wt: 545.8 g/mol
InChI Key: FKALPXKXRNMAQZ-UHFFFAOYSA-N
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Description

The compound 7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by:

  • A bromo substituent at position 7 of the benzodiazepine core.
  • A 2-chlorophenyl group at position 3.
  • A 3,4,5-trimethoxybenzoyl moiety attached to the nitrogen at position 4.

The bromo and chlorophenyl groups contribute steric bulk and electron-withdrawing effects, while the trimethoxybenzoyl group may enhance receptor binding through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-4-(3,4,5-trimethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrClN2O5/c1-32-20-10-14(11-21(33-2)24(20)34-3)25(31)29-13-22(30)28-19-9-8-15(26)12-17(19)23(29)16-6-4-5-7-18(16)27/h4-12,23H,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKALPXKXRNMAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4Cl)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have shown that derivatives of benzodiazepines exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity against various cancer cell lines. In particular, it showed promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range (approximately 3.96–4.38 μM) .
  • Mechanism of Action : The compound may induce apoptosis and cell cycle arrest by inhibiting topoisomerase II activity. This inhibition prevents DNA replication and transcription, leading to cancer cell death .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system:

  • Anxiolytic Properties : The compound may exhibit anxiolytic effects by modulating GABA_A receptor activity. This interaction enhances inhibitory neurotransmission in the brain, which can reduce anxiety symptoms.
  • Sedative Effects : Similar to other benzodiazepines, it may also possess sedative properties useful in treating insomnia or agitation .

Table 1: Summary of Biological Activities

Activity TypeEffect/ObservationReference
CytotoxicityIC50 against HepG2 and MCF-7 cells: 3.96–4.38 μM
Apoptosis InductionInduces apoptosis in cancer cells
GABA_A ModulationPotential anxiolytic effects
Sedative PropertiesPossible use in insomnia treatment

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the compound's effect on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 μM, with morphological changes consistent with apoptosis (e.g., cell shrinkage and chromatin condensation) .
  • Neuropharmacological Assessment :
    • Another investigation focused on the anxiolytic potential of the compound in a rodent model. Behavioral tests indicated reduced anxiety-like behavior in treated animals compared to controls, suggesting efficacy in anxiety management .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Insights : The target compound’s trimethoxybenzoyl group may offer enhanced hydrogen-bonding capacity compared to diethoxy analogs .
  • Pharmacological Gaps: No direct activity data are available for the target compound in the provided evidence. Comparisons are based on structural and physicochemical trends.
  • Methodology : Crystallographic studies using programs like SHELXL could elucidate conformational differences between analogs.

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